molecular formula C9H9FO2S B8715626 1-(Cyclopropylsulfonyl)-4-fluorobenzene

1-(Cyclopropylsulfonyl)-4-fluorobenzene

Cat. No.: B8715626
M. Wt: 200.23 g/mol
InChI Key: RDAGREFNZPWLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylsulfonyl)-4-fluorobenzene is an organosulfur compound featuring a cyclopropylsulfonyl group (-SO₂-C₃H₅) and a fluorine atom at the para position of a benzene ring. The sulfonyl group imparts strong electron-withdrawing characteristics, while the fluorine atom enhances the compound's polarity and stability. Its molecular formula is estimated as C₉H₉FO₂S, with a molecular weight of approximately 200.25 g/mol (calculated).

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-fluorobenzene

InChI

InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2

InChI Key

RDAGREFNZPWLGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(Cyclopropylsulfonyl)-4-fluorobenzene and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound Cyclopropylsulfonyl, 4-F ~200.25 Sulfonyl, Fluorine High polarity, electron-withdrawing
1-(Cyclopropylsulfonyl)-4-methylbenzene (3-23a) Cyclopropylsulfonyl, 4-Me 213.09 Sulfonyl, Methyl Less electronegative ring; used in sulfonylation reactions
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene Cyclopropyldifluoromethyl, 4-F 186.17 CF₂, Fluorine Enhanced stability; potential agrochemical applications
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl, 4-OMe ~176.26 (estimated) Methoxy, Cyclopropylmethyl Electron-donating; fragrance component
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene Chlorobutyl, 4-F (two rings) 280.74 Chlorine, Fluorine Steric bulk; explored in polymer chemistry
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine Piperidine, Sulfonyl, Amine 218.32 Sulfonyl, Amine Pharmacological potential (e.g., kinase inhibition)

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The sulfonyl group in the target compound creates a strong electron-deficient aromatic system, contrasting with methoxy-substituted analogs (e.g., 1-(Cyclopropylmethyl)-4-methoxybenzene), which exhibit electron-rich rings . This difference impacts reactivity in electrophilic substitution reactions and binding interactions in biological systems.
    • Fluorine's electronegativity further polarizes the benzene ring in this compound, enhancing solubility in polar solvents compared to methyl or methoxy analogs .
  • Steric Considerations :

    • Bulky substituents, such as the chlorobutyl chain in 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene, reduce conformational flexibility and hinder access to active sites in enzymatic systems . The cyclopropylsulfonyl group in the target compound offers moderate steric hindrance, balancing reactivity and stability.

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